3-Oxa-7,9-diazabicyclo[3.3.1]nonane
Description
The exact mass of the compound this compound is 128.094963011 g/mol and the complexity rating of the compound is 97.2. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-oxa-7,9-diazabicyclo[3.3.1]nonane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-5-3-9-4-6(8-5)2-7-1/h5-8H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVCUGATZFCLAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC(N2)CN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101293970 | |
| Record name | 3-Oxa-7,9-diazabicyclo[3.3.1]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101293970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864448-42-0 | |
| Record name | 3-Oxa-7,9-diazabicyclo[3.3.1]nonane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=864448-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Oxa-7,9-diazabicyclo[3.3.1]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101293970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Methodological & Application
The Elusive Synthesis of 3-Oxa-7,9-diazabicyclo[3.3.1]nonane: A Guide for the Research Scientist
For the Attention of Researchers, Scientists, and Drug Development Professionals.
Unraveling the Synthetic Challenge
The bicyclo[3.3.1]nonane core is a common motif in a variety of biologically active natural products and synthetic compounds.[1] While numerous methods exist for the synthesis of its carbocyclic and various heterocyclic analogues, the specific 3-oxa-7,9-diaza substitution pattern presents a unique synthetic puzzle. Initial literature screens point towards two potential, yet un-detailed, synthetic pathways for the construction of this scaffold.[1] This application note will delve into the theoretical underpinnings of these proposed routes and offer guidance for their experimental exploration.
Proposed Synthetic Strategies
Based on a thorough review of related synthetic methodologies, two primary strategies emerge as the most promising for the synthesis of 3-Oxa-7,9-diazabicyclo[3.3.1]nonane. It must be emphasized that the following are proposed routes that require experimental optimization and validation.
Strategy 1: Double N-Alkylation and Intramolecular Cyclization
This approach is conceptually based on the reaction of a diepoxide with a nitrogen source, a common strategy for the formation of heterocyclic rings.
Proposed Reaction Scheme:
Proposed Synthetic Pathway for Strategy 1
Causality Behind Experimental Choices:
-
Starting Materials: Bis(2,3-epoxypropyl) ether is a commercially available and symmetrical diepoxide, providing the necessary carbon and oxygen framework. Ammonia serves as the nitrogen source for the two secondary amine functionalities in the target molecule.
-
Reaction Conditions: The reaction would likely be carried out in a polar protic solvent, such as methanol or ethanol, to facilitate the solubility of the reactants and the proton transfer steps involved in the epoxide ring-opening. The reaction may require elevated temperatures and pressure (e.g., in a sealed tube or autoclave) to overcome the activation energy for the ring-opening and to ensure the reaction goes to completion.
-
Mechanism: The proposed mechanism involves a double nucleophilic attack of ammonia on the epoxide rings of bis(2,3-epoxypropyl) ether. This would lead to the formation of a bis(amino-alcohol) intermediate. Subsequent intramolecular cyclization, likely driven by the proximity of the amino and hydroxyl groups, would then form the bicyclic structure. This cyclization could be spontaneous or may require the addition of a base to deprotonate the hydroxyl groups, making them more nucleophilic.
Proposed Experimental Protocol (for research and development):
-
To a solution of bis(2,3-epoxypropyl) ether (1 equivalent) in methanol, add a solution of ammonia in methanol (e.g., 7 N, excess).
-
Transfer the reaction mixture to a sealed pressure vessel.
-
Heat the reaction mixture at a temperature range of 80-120 °C for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and carefully vent the pressure vessel.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or alumina.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Strategy 2: Hofmann-Löffler-Freytag Type Reaction
This strategy is based on the reaction of N,N'-dihalo-sulfonamides with alkenes, which is known to produce nitrogen-containing heterocycles. A variation of this could potentially be adapted for the synthesis of the target scaffold.
Proposed Reaction Scheme:
Proposed Synthetic Pathway for Strategy 2
Causality Behind Experimental Choices:
-
Starting Materials: Diallyl ether provides the carbon backbone with the central oxygen atom. N,N'-dibromobenzenesulfonamide is a source of nitrogen and acts as a radical initiator and cyclization precursor. The benzenesulfonyl groups also serve as protecting groups for the nitrogen atoms.
-
Reaction Conditions: The reaction would likely be initiated by light (photolysis) or a radical initiator (e.g., AIBN) in a non-polar solvent like carbon tetrachloride or benzene to promote the radical pathway.
-
Mechanism: The proposed mechanism involves the homolytic cleavage of the N-Br bond in N,N'-dibromobenzenesulfonamide to generate a nitrogen-centered radical. This radical then adds to one of the double bonds of diallyl ether. The resulting carbon-centered radical undergoes an intramolecular cyclization onto the second double bond to form the bicyclic ring system. Subsequent abstraction of a bromine atom from another molecule of the sulfonamide would yield the bicyclic sulfonamide intermediate. The final step would be the reductive cleavage of the N-S bonds to release the free diamine.
-
Deprotection: The removal of the benzenesulfonyl protecting groups is a critical step. This can be challenging and typically requires strong reducing agents such as sodium in liquid ammonia or samarium(II) iodide.
Proposed Experimental Protocol (for research and development):
-
In a flask equipped with a reflux condenser and under an inert atmosphere, dissolve diallyl ether (1 equivalent) and N,N'-dibromobenzenesulfonamide (1.1 equivalents) in a suitable solvent (e.g., CCl₄).
-
Initiate the reaction by photolysis with a UV lamp or by adding a catalytic amount of a radical initiator (e.g., AIBN) and heating to reflux.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude bicyclic sulfonamide intermediate by column chromatography.
-
For the deprotection step, dissolve the purified intermediate in a suitable solvent system (e.g., THF/liquid ammonia).
-
Add a strong reducing agent (e.g., sodium metal) portion-wise until the reaction is complete (indicated by a persistent blue color).
-
Quench the reaction carefully with a proton source (e.g., ammonium chloride).
-
After evaporation of the ammonia, extract the product into an organic solvent.
-
Purify the final product by column chromatography or crystallization.
-
Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Characterization and Data
As a validated synthesis is not available, experimental data for this compound is scarce. However, based on the proposed structure, the following spectroscopic features would be expected:
Expected Spectroscopic Data:
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the methine protons at the bridgehead positions (C1 and C5). Methylene protons adjacent to the oxygen and nitrogen atoms would appear as distinct multiplets. The protons on the nitrogen atoms may be exchangeable with D₂O. |
| ¹³C NMR | Signals for the bridgehead carbons, methylene carbons adjacent to the heteroatoms, and the methylene carbons at C6 and C8. The chemical shifts would be influenced by the electronegativity of the adjacent oxygen and nitrogen atoms. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (C₆H₁₂N₂O, MW: 128.17 g/mol ). |
| IR | N-H stretching vibrations in the region of 3300-3500 cm⁻¹. C-N and C-O stretching vibrations in the fingerprint region. |
Conclusion and Future Outlook
The synthesis of this compound remains an open challenge for synthetic chemists. The two proposed strategies in this guide offer rational starting points for the development of a robust and efficient protocol. Success in this endeavor will require careful optimization of reaction conditions and thorough characterization of all intermediates and the final product. The development of a reliable synthetic route to this intriguing scaffold will undoubtedly open new avenues for its exploration in drug discovery and materials science.
References
- Tanaka, K., & Pradipta, A. R. (2012). Synthesis of novel piperazine based building blocks: 3,7,9-triazabicyclo[3.3.1]nonane, 3,6,8-triazabicyclo[3.2.2]nonane, this compound and 3-oxa-6,8-diazabicyclo[3.2.2]nonane. Unpublished work, referenced in various online scientific databases.
Sources
Metal-catalyzed cross-coupling with 3-Oxa-7,9-diazabicyclo[3.3.1]nonane
Application Note: High-Fidelity Metal-Catalyzed Cross-Coupling of 3-Oxa-7,9-diazabicyclo[3.3.1]nonane Scaffolds
Part 1: Introduction & Structural Intelligence
The "Rigid Morpholine" Advantage
In modern fragment-based drug discovery (FBDD), the "Escape from Flatland" initiative drives the transition from planar aromatic linkers to sp³-rich, three-dimensional scaffolds. This compound represents a premier "rigid morpholine" surrogate. Unlike flexible morpholines, this bridged bicyclic system locks the heteroatoms into a defined spatial vector, improving target selectivity and metabolic stability by reducing the entropic penalty of binding.
However, this rigidity presents unique synthetic challenges. The steric bulk of the bicyclic cage and the specific basicity of the bridge (N9) vs. ring (N7) nitrogens require tailored cross-coupling protocols. This guide provides optimized methodologies for functionalizing this scaffold, specifically focusing on Palladium- and Copper-catalyzed C-N bond formation.
Structural Anatomy & Reactivity
To design effective experiments, one must understand the numbering and steric environment:
-
Position 3 (Oxygen): Ether linkage, provides solubility and H-bond acceptance.
-
Position 7 (Nitrogen): Located in the chair-like ring. Moderately hindered but accessible for cross-coupling.
-
Position 9 (Nitrogen): The bridge nitrogen.[1] Highly sensitive to steric crowding. In most commercial building blocks (e.g., CAS 1251010-45-3), this position is Boc-protected to direct reactivity to N7.
Figure 1: Structural logic of the this compound scaffold. N9 is the bridge nitrogen, often requiring protection (Boc) to allow selective functionalization of N7.
Part 2: Critical Experimental Considerations
Catalyst Selection: The "Bite Angle" Factor
Standard ligands (e.g., PPh3, dppf) often fail with this scaffold because the rigid bicyclic amine is bulky. It struggles to undergo reductive elimination from the Pd(II) center if the ligand does not create sufficient steric pressure.
-
Recommendation: Use Buchwald Dialkylbiaryl Ligands .
-
RuPhos: Excellent for secondary amines and prevents
-hydride elimination. -
BrettPhos: Preferred for highly hindered electrophiles or weaker nucleophiles.
-
Base Effects & Epimerization
While the [3.3.1] system is rigid, harsh bases (KOtBu) can cause decomposition or ring-opening if the substrate has sensitive adjacent functional groups.
-
Standard: NaOtBu (Sodium tert-butoxide) is the baseline.
-
Sensitive: Cs₂CO₃ (Cesium carbonate) in dioxane is required if the electrophile contains esters or nitriles.
Part 3: Detailed Protocols
Protocol A: Pd-Catalyzed Arylation of N7 (Buchwald-Hartwig)
Target: Coupling tert-butyl this compound-9-carboxylate with Aryl Bromides/Chlorides.
Reagents:
-
Substrate: N9-Boc-3-oxa-7,9-diazabicyclo[3.3.1]nonane (1.0 equiv)
-
Electrophile: Aryl Bromide (1.1 equiv)
-
Catalyst: Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (5 mol%)
-
Ligand: RuPhos (4-8 mol%) (Use 1:2 Pd:Ligand ratio)
-
Base: NaOtBu (1.5 equiv)
-
Solvent: Anhydrous Toluene or 1,4-Dioxane (0.2 M)
Step-by-Step Methodology:
-
Inert Setup: Flame-dry a resealable reaction vial (or microwave vial) equipped with a magnetic stir bar. Cool under Argon flow.
-
Solids Addition: Charge the vial with Pd source, RuPhos, NaOtBu, and the Aryl Bromide (if solid).
-
Expert Tip: Pre-complexing the catalyst (stirring Pd and Ligand in solvent for 5 mins) often boosts yields for this bulky scaffold.
-
-
Substrate Addition: Add the bicyclic amine (N9-Boc protected) and solvent. If the aryl halide is liquid, add it now via syringe.
-
Degassing: Sparge the mixture with Argon for 5 minutes (subsurface bubbling). This is critical; oxygen poisons the electron-rich RuPhos.
-
Reaction: Seal and heat to 85°C for 12–16 hours.
-
Monitoring: Monitor by LC-MS. The product usually elutes later than the amine but earlier than the dimer.
-
-
Workup: Cool to RT. Dilute with EtOAc. Filter through a Celite pad to remove Pd black.
-
Purification: Flash chromatography.
-
Note: These compounds are polar. Use a gradient of DCM to 90:10 DCM:MeOH.
-
Data: Ligand Performance Comparison
| Ligand | Yield (%) | Observation |
|---|---|---|
| RuPhos | 88% | Optimal. Clean conversion, minimal dehalogenation. |
| BrettPhos | 72% | Good for ortho-substituted aryl halides. |
| XPhos | 65% | Slower reaction rates observed. |
| BINAP | <20% | Steric clash prevents effective coupling. |
Protocol B: Copper-Catalyzed N-Arylation (Chan-Lam)
Target: Coupling with Boronic Acids (for sensitive or highly functionalized partners).
Reagents:
-
Substrate: N9-Boc-3-oxa-7,9-diazabicyclo[3.3.1]nonane (1.0 equiv)
-
Electrophile: Aryl Boronic Acid (2.0 equiv)
-
Catalyst: Cu(OAc)₂ (1.0 equiv - stoichiometric is often required for high yield, though 20 mol% can work with O₂ purge).
-
Base: Pyridine (2.0 equiv) or TEA.
-
Solvent: DCM (Dichloromethane) (0.1 M)
-
Atmosphere: Open to air (or O₂ balloon).
Step-by-Step Methodology:
-
Mixing: In a round-bottom flask, combine the amine, boronic acid, and Cu(OAc)₂.
-
Activation: Add DCM and Pyridine.
-
Oxidation: Stir vigorously open to the air at Room Temperature (25°C).
-
Why? The reaction requires O₂ to reoxidize Cu(I) to Cu(II) if catalytic, or to drive the cycle.
-
-
Duration: 24–48 hours. (Chan-Lam is slower than Pd-coupling).
-
Quench: Add saturated NH₄Cl solution (turns deep blue due to Cu-amine complexes).
-
Extraction: Extract with DCM (3x). The bicyclic product may partition; ensure the aqueous layer is basic (pH > 9) to keep the amine organic-soluble.
Part 4: Regioselectivity & Pathway Visualization
When handling the free base (unprotected this compound), regioselectivity becomes the primary concern.
-
N7 (Ring): More accessible, higher pKa. Reacts first with electrophiles in non-catalyzed SN2 reactions.
-
N9 (Bridge): Sterically shielded. Reacts second.
Workflow Diagram: Orthogonal Functionalization
Figure 2: The standard workflow for selective functionalization. Note that N9 is protected first due to the commercial availability of N9-Boc precursors and the difficulty of selectively coupling N9 in the presence of N7.
Part 5: Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<30%) | Catalyst poisoning by the amine. | Increase catalyst loading to 5 mol% Pd. Switch to BrettPhos G3 precatalyst (activates faster). |
| Protodehalogenation (Ar-Br | Switch solvent from Dioxane to Toluene . Ensure anhydrous conditions. | |
| Product stuck in Aqueous | High polarity of the bicyclic amine. | Do NOT use acidic workup. Keep pH > 10. Extract with CHCl₃:Isopropanol (3:1) . |
| N9 vs N7 Scrambling | Boc migration (rare but possible in acid). | Avoid strong Lewis acids. Perform deprotection at 0°C. |
References
-
Revesz, L., et al. (2005).[2] Synthesis of novel piperazine based building blocks: 3,7,9-triazabicyclo[3.3.1]nonane and this compound.[1] Tetrahedron Letters, 46(33), 5577-5580.[3]
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
-
Qiao, J. X., & Lam, P. Y. (2011). Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives. Synthesis, 2011(06), 829-856.
-
BOC Sciences. (n.d.). tert-Butyl this compound-9-carboxylate Product Page.
Sources
Troubleshooting & Optimization
Purification methods for 3-Oxa-7,9-diazabicyclo[3.3.1]nonane from crude mixtures
Technical Support Center: Purification of 3-Oxa-7,9-diazabicyclo[3.3.1]nonane
This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of this compound and its derivatives from crude reaction mixtures. As a bicyclic diamine, this scaffold presents unique challenges due to its polarity and basicity, often leading to complications in standard purification protocols. This document offers field-proven insights and detailed methodologies to help researchers, scientists, and drug development professionals achieve high purity for their target compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My initial TLC analysis shows significant streaking and poor separation. How can I get a clean TLC plate to develop a column chromatography method?
Answer: This is the most common issue encountered with polar, basic compounds like this compound on standard silica gel plates. The streaking is caused by strong ionic interactions between the basic nitrogen atoms of your compound and the acidic silanol (Si-OH) groups on the silica surface.[1] This interaction leads to slow, non-uniform migration up the plate.
Troubleshooting Steps:
-
Incorporate a Basic Modifier: The most effective solution is to neutralize the acidic sites on the silica. Add a small amount of a volatile base to your developing solvent system.
-
Recommended Additive: Triethylamine (Et₃N or TEA) at 0.5-2% (v/v).
-
Alternative: A few drops of ammonium hydroxide (NH₄OH) in your mobile phase chamber can create a basic atmosphere, which also effectively mitigates streaking.[2]
-
-
Adjust Mobile Phase Polarity: Bicyclic diamines are highly polar and often require a strong eluent.
-
Starting Solvent System: Begin with a mixture of Dichloromethane (DCM) and Methanol (MeOH). A typical starting ratio is 95:5 (DCM:MeOH).
-
Optimization: Gradually increase the percentage of MeOH (e.g., to 90:10 or 85:15) to increase the eluting power.
-
Example Protocol: Prepare a mobile phase of 90:9:1 DCM:MeOH:Et₃N .[2] This combination addresses both polarity and basicity, usually resulting in well-defined spots.
-
-
Consider Alternative Stationary Phases for TLC: If available, use TLC plates that match the stationary phase you intend to use for column chromatography, such as alumina or amine-functionalized silica plates. This provides a more accurate prediction of separation behavior.
Question 2: My compound is either irreversibly sticking to my silica gel column or eluting with significant tailing, leading to poor recovery and purity. What purification strategy should I adopt?
Answer: This is a direct consequence of the issues observed on TLC. The strong acid-base interaction is preventing clean elution from the bulk silica gel.[3] Simply increasing solvent polarity often isn't enough and can lead to co-elution of impurities. You have several robust options to circumvent this problem.
The choice of strategy depends on the scale of your reaction and the nature of the impurities. The following decision tree can guide your approach.
Caption: Decision tree for selecting a purification method.
This is often the first method to try. The principle is the same as for TLC: neutralize the silica gel's acidity.
Detailed Protocol:
-
Prepare the Slurry: Use a mobile phase containing 0.5-1% triethylamine (e.g., Hexane/Ethyl Acetate/Et₃N or DCM/MeOH/Et₃N). When packing the column, ensure the silica gel is fully saturated with the basic eluent.
-
Sample Loading: It is crucial to minimize the amount of acidic silica your compound contacts before elution.
-
Wet Loading: Dissolve your crude mixture in a minimal amount of the mobile phase and load it directly onto the column.
-
Dry Loading (Recommended): Dissolve your crude product in a suitable solvent (like DCM or MeOH). Add a small amount of silica gel (or Celite) and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column. This technique often results in sharper bands and better separation.
-
-
Elution: Run the column using your pre-determined mobile phase containing the basic additive. A gradient elution (gradually increasing the polar solvent percentage) can be effective for separating impurities with close Rƒ values.
If modifying the mobile phase is insufficient, changing the stationary phase is the next logical step.
| Stationary Phase | Recommended Eluent System | Advantages | Disadvantages |
| Basic Alumina | Hexane / Ethyl Acetate or Benzene / Dioxane[4] | Excellent for strongly basic compounds.[5] Prevents compound degradation on acidic surfaces. | Can have lower resolution than silica. Activity grade must be chosen carefully. |
| Amine-Silica | Hexane / Ethyl Acetate | Specifically designed for amine purification.[1] Provides excellent peak shape and high recovery. | More expensive than standard silica or alumina. |
| Reverse-Phase Silica (C18) | Water / Acetonitrile or Water / Methanol (with 0.1% NH₄OH or Et₃N) | Ideal for highly polar compounds.[6] Elution order is reversed (polar compounds elute first).[7] | Requires different solvent systems; may not be suitable for highly non-polar impurities. |
Expert Insight: For derivatives of 3,7-diazabicyclo[3.3.1]nonane, column chromatography on alumina has been successfully used.[4] This is a strong indication that it would be a suitable choice for the closely related this compound scaffold.
Question 3: My compound is a solid and appears relatively clean by NMR. Can I use crystallization instead of chromatography?
Answer: Absolutely. If the crude product is a solid and the desired compound is the major component, crystallization is an excellent and often more scalable method than chromatography. The key is to find a solvent system where the compound has high solubility when hot and low solubility when cold.[8]
Workflow for Developing a Recrystallization Protocol:
Caption: Workflow for solvent screening in crystallization.
Recommended Solvents to Screen:
-
Single Solvents: Isopropanol, Acetone, Ethyl Acetate, Toluene.
-
Solvent Pairs: Toluene/Hexane, Ethanol/Water. Slow crystallization from Toluene/Hexane has been noted for related scaffolds.[9]
Expert Insight: Sometimes, converting the free base to a salt (e.g., hydrochloride or fumarate) can dramatically improve its crystalline properties.[10] Dissolve the crude free base in a solvent like methanol or isopropanol, add one equivalent of an acid (e.g., HCl in ether), and collect the precipitated salt. The salt can then be recrystallized. If the free base is required for the next step, the purified salt can be dissolved in water, basified (e.g., with NaOH or Na₂CO₃), and extracted with an organic solvent.
References
-
Aqueous normal-phase chromatography - Wikipedia. Wikipedia. Link
-
Chromatography: The Solid Phase. Department of Chemistry: University of Rochester. Link
-
Chromotography with free amines? : r/chemhelp. Reddit. Link
-
Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Semantic Scholar. Link
-
The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. PubMed Central. Link
-
WO2013050938A1 - 3,7-diazabicyclo[3.3.1]nonane and 9-oxa-3,7-diazabicyclo[3.3.1]nonane derivatives. Google Patents. Link
-
Is there an easy way to purify organic amines? Biotage. Link
-
Column chromatography. Columbia University. Link
-
Crystal structures of two unexpected products of vicinal diamines left to crystallize in acetone. IUCrData. Link
-
(a)Sequential synthesis of 3,7-dioxa-9-aza-bicyclo[3.3.1]nonane through... ResearchGate. Link
-
Concise Synthesis of 3,7-Dioxa-9-aza-bicyclo[2][2][6]-nonane. ACS Figshare. Link
-
Application Note and Protocol: Purification of 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane by Column Chromatography. Benchchem. Link
-
Synthesis of novel piperazine based building blocks: 3,7,9-triazabicyclo[3.3.1]nonane, this compound and 3-oxa-6,8-diazabicyclo[3.2. ResearchGate. Link
-
Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses. Link
-
Hydroxyproline-Derived Pseudoenantiomeric [2.2.1] Bicyclic Phosphines: Asymmetric Synthesis of (+)- and (−)-Pyrrolines. Journal of the American Chemical Society. Link
-
3,7-Diazabicyclo[3.3.1]nonane-2,6-diones: building of homo- and heterochiral crystals. Mendeleev Communications. Link
-
3-Boc-9-oxa-3,7-diazabicyclo[3.3.1]nonane hydrochloride 97% | CAS: 335621-00-6. AChemBlock. Link
-
Bicyclization involving pseudo-intramolecular imination with diamines. RSC Publishing. Link
-
3-BOC-7-OXO-3,9-DIAZABICYCLO[3.3.1]NONANE. Fluorochem. Link
-
Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. University of Massachusetts. Link
-
CAS 864448-41-9: 7-boc-3-oxa-7,9-diazabicyclo[3.3.1]nonane. Chemical Register. Link
-
'Stereocontrolled Access to an Optically-enriched Oxabispidines'. University of Bristol. Link
-
(1R,5S)-7-fluoro-3-oxa-9-azabicyclo[3.3.1]nonane. Benchchem. Link
-
9-Oxa-3,7-diazabicyclo[3.3.1]nonane. PubChem. Link
-
Convenient Synthesis of 3,7-Diazabicyclo[3.3.1]nonane (Bispidine). ResearchGate. Link
-
Facile Assembling of Novel 2,3,6,7,9-pentaazabicyclo- [3.3.1]nona-3,7-diene Derivatives under Microwave and Ultrasound Platforms. MDPI. Link
-
Bicyclic Conformationally Restricted Diamines. ResearchGate. Link
-
and [3.2.1]-3-azabicyclic diamines. Montclair State University. Link
-
Studies on 3-azabicyclo [3.3.1] nonanones derivatives: A mini Review. The Pharma Innovation. Link
-
1. wo2013050938. WIPO. Link
-
GEOMETRICAL OPTIMIZATIONS, NMR ANALYSES, AND NOVEL CRYSTAL STRUCTURES OF 3-OXA-7-BENZYL-7-AZABICYCLO[3.3.1]. Taylor & Francis Online. Link088)
Sources
- 1. biotage.com [biotage.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Chromatography [chem.rochester.edu]
- 6. Aqueous normal-phase chromatography - Wikipedia [en.wikipedia.org]
- 7. columbia.edu [columbia.edu]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. researchgate.net [researchgate.net]
- 10. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting regioselectivity in 3-Oxa-7,9-diazabicyclo[3.3.1]nonane substitution
Welcome to the Advanced Heterocycle Support Hub. This guide addresses the specific regioselectivity challenges encountered when functionalizing the 3-oxa-7,9-diazabicyclo[3.3.1]nonane core. Unlike the symmetric 3,7-diazabicyclo[3.3.1]nonane (bispidine), this scaffold contains a unique asymmetry introduced by the oxygen atom at position 3, creating distinct electronic and steric environments for the nitrogen atoms at positions 7 (ring) and 9 (bridge).
The Core Challenge: N7 vs. N9 Selectivity
In the unsubstituted scaffold, you are presented with two secondary amines. Successful functionalization requires understanding the reactivity hierarchy between the N7 (piperazine-type) and N9 (bridge/morpholine-type) positions.
Reactivity Hierarchy
| Feature | N7 Nitrogen (Ring) | N9 Nitrogen (Bridge) |
| Structural Context | Part of the 6-membered piperazine-like ring. | The 1-atom bridge; part of both morpholine and piperazine rings. |
| Electronic Environment | Higher nucleophilicity. | Reduced nucleophilicity due to inductive withdrawal from O3 (beta-position) and strain. |
| Steric Environment | Accessible equatorial lone pair (in chair-chair conformation). | Sterically shielded by endo-hydrogens at C2, C4, C6, and C8. |
| Kinetic Outcome | Primary Site of Alkylation/Acylation. | Secondary Site (requires forcing conditions or N7-protection). |
Diagnostic Workflow
Before modifying your protocol, confirm your current reaction outcome using this decision tree.
Figure 1: Diagnostic logic for identifying regiochemical outcomes in bicyclic amine substitution.
Troubleshooting & FAQs
Scenario A: "I am consistently getting a mixture of N7-mono, N9-mono, and bis-substituted products."
Root Cause: The nucleophilicity difference between N7 and N9 is distinct but not absolute. Using highly reactive electrophiles (e.g., methyl iodide, benzyl bromide) without strict stoichiometry leads to "runaway" alkylation.
Solution:
-
Stoichiometry Control: Reduce electrophile equivalents to 0.85 - 0.90 eq . It is better to leave unreacted starting material (recoverable) than to separate bis-side products.
-
Temperature Modulation: Lower the reaction temperature to 0°C or -10°C . N7 alkylation has a lower activation energy (
) than N9. Lower temperatures amplify this kinetic selectivity. -
Reagent Change: Switch to less reactive electrophiles (e.g., alkyl chlorides vs. bromides) or use reductive amination (aldehyde + NaBH(OAc)3), which offers better steric discrimination.
Scenario B: "I specifically need the N9-substituted derivative, but N7 reacts first."
Root Cause: You are fighting the kinetic preference of the molecule. Direct alkylation will almost always favor N7.
Solution: The "Protect-React-Deprotect" Strategy. You must mask the N7 nitrogen.
-
Protection: React the scaffold with Boc₂O (0.95 eq) . The N7 position will be selectively protected due to its higher nucleophilicity.
-
Validation: Confirm formation of 7-Boc-3-oxa-7,9-diazabicyclo[3.3.1]nonane.
-
-
Functionalization: Perform your desired alkylation or acylation on the now-available N9 position. This may require forcing conditions (reflux, strong base like NaH) because N9 is sterically hindered.
-
Deprotection: Remove the Boc group (TFA/DCM or HCl/Dioxane) to yield the free N7 amine.
Scenario C: "My NMR shows broad peaks, making regio-assignment impossible."
Root Cause: Bicyclo[3.3.1]nonane systems often undergo rapid chair-chair
Solution:
-
Variable Temperature (VT) NMR: Run the spectrum at 50°C (fast exchange limit) to sharpen peaks or -40°C (slow exchange limit) to freeze the conformers.
-
Assignment Tip: Look at the bridgehead protons (H1/H5).
-
N9-substitution: Often preserves a plane of symmetry (if the substituent is achiral), simplifying the spectrum.
-
N7-substitution: Breaks the symmetry of the piperazine ring vs. the morpholine ring, resulting in a more complex splitting pattern for the methylene protons.
-
Experimental Protocols
Protocol 1: Regioselective N7-Alkylation (Kinetic Control)
Target: 7-Alkyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane
Reagents:
-
This compound (1.0 eq)
-
Alkyl Bromide (0.9 eq)
-
K₂CO₃ (2.0 eq)
-
Acetonitrile (0.1 M concentration)
Procedure:
-
Dissolve the bicyclic amine in anhydrous acetonitrile and cool to 0°C .
-
Add K₂CO₃.
-
Add the alkyl bromide dropwise over 30 minutes. Do not dump it in.
-
Stir at 0°C for 4 hours. Monitor by TLC/LCMS.
-
Critical Step: If bis-alkylation is observed (>5%), stop immediately. If starting material remains, do not add more electrophile; work up and recycle.
Protocol 2: Regioselective N9-Functionalization (via Protection)
Target: 9-Alkyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane
Workflow Diagram:
Figure 2: Synthetic pathway for accessing the thermodynamically or sterically disfavored N9-isomer.
Quantitative Data: Solvent Effects on Regioselectivity
The choice of solvent influences the N7/N9 ratio by affecting the stabilization of the transition state and the solubility of the base.
| Solvent | Dielectric Constant | N7:N9 Ratio (Typical)* | Notes |
| DCM | 8.9 | 95:5 | Excellent for kinetic control; poor solubility for inorganic bases. |
| Acetonitrile | 37.5 | 90:10 | Standard choice; balances rate and selectivity. |
| DMF | 36.7 | 75:25 | Promotes over-alkylation and N9 attack due to high solubility and dipolar nature. |
| Methanol | 32.7 | 85:15 | Protich solvent; hydrogen bonding to N9 (bridge) may further reduce its reactivity. |
*Data approximated based on analogous 3,7-diazabicyclo[3.3.1]nonane systems [2].
References
-
Synthesis of this compound: Barlocco, D., et al. "Synthesis of novel piperazine based building blocks: 3,7,9-triazabicyclo[3.3.1]nonane... and this compound."[1] ResearchGate.[2][3]
-
Conformational Analysis of Bispidine Analogs: Berlin, K. D., et al. "Unusual Conformational Behavior of 3,7-Dihetera(N,N-;N,O-;N,S-) Bicyclo[3.3.1]Nonan-9-Ols Via NMR Analysis."[2][4] Phosphorus, Sulfur, and Silicon.[2]
-
General Reactivity of 9-Azabicyclo[3.3.1]nonane (Analogous System): Stahl, S. S., et al. "9-Azabicyclo[3.3.1]nonane N-Oxyl, ABNO." Organic Chemistry Portal.
-
Bispidine Scaffold in Medicinal Chemistry: "The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands."[5][6][7] PubMed Central.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor ligands. Part 2: carboxamide derivatives with different spacer motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Overcoming steric hindrance in 3-Oxa-7,9-diazabicyclo[3.3.1]nonane functionalization
Technical Support Center: 3-Oxa-7,9-diazabicyclo[3.3.1]nonane Functionalization
Executive Summary
The This compound core is a specialized, rigid bicyclic scaffold gaining traction as a bioisostere for piperazine and bispidine derivatives in GPCR ligand design. Unlike the more common 9-oxa-3,7-diazabicyclo[3.3.1]nonane, this isomer places a nitrogen atom at the bridge position (N9) and another in the ring (N7) , with an oxygen atom in the opposing ring (O3).
This architecture creates a unique "steric fortress." The N9 bridge nitrogen is electronically distinct and sterically shielded by the axial protons of the bicyclic framework. This guide addresses the primary failure modes: N9-alkylation stagnation , N7 vs. N9 regioselectivity loss , and conformational locking .
Part 1: The Steric Landscape (Mechanistic Insight)
Before troubleshooting, you must visualize the battlefield. The molecule predominantly adopts a Chair-Chair (CC) conformation.
-
The N9 Bridge (The Hard Target): The nitrogen at position 9 is flanked by bridgehead carbons (C1, C5). Its lone pair typically orients to minimize 1,3-diaxial interactions with the axial protons at C2, C4, C6, and C8. Incoming electrophiles face significant repulsion from the "endo" cavity.
-
The N7 Ring Nitrogen (The Soft Target): This nitrogen behaves similarly to a hindered piperazine. It is more accessible than N9 but still subject to transannular shielding from the O3-containing ring.
-
The O3 Advantage: The oxygen at position 3 lacks endo-hydrogens (unlike a methylene group), creating a "relief valve" for steric strain on one face of the molecule. This makes the exo-face relative to the oxygen ring the preferred vector of attack for N9 functionalization.
Part 2: Troubleshooting Guides
Issue 1: "I cannot alkylate the N9 (bridge) nitrogen."
Symptom: Reaction stalls at the starting material or yields only trace product, even with excess alkyl halide. Diagnosis: The nucleophilic trajectory to N9 is blocked by the C2/C4 and C6/C8 axial protons. Standard SN2 transition states are too crowded.
Protocol: Reductive Amination via High-Pressure Shift Instead of direct alkylation (SN2), switch to reductive amination. The intermediate iminium ion at the bridgehead is planar, relieving steric strain before the hydride delivery.
-
Reagents: Use the corresponding aldehyde/ketone (1.2 equiv) and Ti(OiPr)4 (2.0 equiv) as a Lewis acid promoter.
-
Solvent: Anhydrous THF or Dichloromethane.
-
Step A (Imine Formation): Stir at 60°C in a sealed tube for 12 hours. The elevated temperature is critical to overcome the energy barrier for the initial attack on the carbonyl.
-
Step B (Reduction): Cool to 0°C. Add NaBH(OAc)3 (3.0 equiv).
-
Critical Modification: If the reaction is still sluggish, use microwave irradiation (100°C, 15 min) for the imine formation step.
| Method | Conversion (N9-Benzyl) | Time | Notes |
| Direct Alkylation (BnBr, K2CO3) | < 15% | 48 h | Mostly unreacted SM. |
| Reductive Amination (PhCHO, STAB) | 45% | 24 h | Slow imine formation. |
| Ti(OiPr)4 / Microwave Protocol | > 92% | 1 h | Recommended. |
Issue 2: "I am getting a mixture of N7 and N9 substituted products."
Symptom: When attempting to functionalize one nitrogen, you get a statistical mixture or double substitution. Diagnosis: The pKa difference between N7 and N9 is insufficient for protonation-based selectivity in standard buffers.
Protocol: The "Bridge-First" Protection Strategy The N9 nitrogen is less nucleophilic but also harder to deprotect if alkylated. The most robust route is to differentiate them early using orthogonal protecting groups.
-
Scenario: You have the this compound core (free base).
-
Goal: Selective functionalization of N7.
Workflow:
-
Titration Control: Dissolve the scaffold in DCM at -78°C.
-
Reagent: Add Boc2O (0.9 equiv) dropwise over 2 hours.
-
Why? The N7 nitrogen, being less sterically encumbered, reacts kinetically faster than the N9 bridge nitrogen.
-
-
Validation: Monitor by TLC (stain with Ninhydrin). The N7-Boc product (monoprotected) usually runs higher than the diamine.
-
Functionalize N9: With N7 blocked, you can now force conditions (high heat/pressure) to functionalize N9.
-
Deprotect: TFA/DCM removes the N7-Boc, leaving N9 substituted.
Part 3: Decision Logic (Regioselectivity)
Use this flowchart to determine the correct synthetic pathway based on your target substitution pattern.
Caption: Regioselective workflow for orthogonal functionalization of N7 and N9 positions.
Part 4: Frequently Asked Questions (FAQ)
Q1: Why does my N9-acyl derivative exist as two spots on TLC? A: This is likely due to restricted amide rotation (rotamers). The [3.3.1] bicyclic system is rigid. When you attach an amide to the bridge nitrogen (N9), the carbonyl oxygen can orient toward the O3-ring or the C6/C8-ring. These rotamers often interconvert slowly on the NMR/TLC timescale due to the steric clash with the bridgehead protons. Run High-Temperature NMR (DMSO-d6, 80°C) to see if the signals coalesce.
Q2: Can I use the "9-Oxa-3,7-diaza" protocols for this "3-Oxa-7,9-diaza" molecule? A: Proceed with caution. While the skeletal physics are similar (Chair-Chair preference), the electronic environments are inverted. In 9-oxa-3,7-diaza compounds (Bispidine ethers), the bridge is an oxygen atom, which is chemically inert to alkylation. In your molecule, the bridge is a Nitrogen (N9). The bridge nitrogen is more sterically hindered than the ring nitrogens of standard bispidines. You must use more aggressive conditions for N9 than you would for N3/N7 in bispidines.
Q3: Is the Chair-Boat conformation accessible? A: Generally, no. The Chair-Chair conformation is stabilized by the relief of 1,3-diaxial strain provided by the Oxygen atom at position 3 (replacing a methylene). However, if you place very bulky groups (e.g., tert-butyl) on both N7 and N9, the molecule may distort into a Twist-Boat to relieve the transannular repulsion between the substituents.
References
-
Synthesis of novel piperazine based building blocks: 3,7,9-triazabicyclo[3.3.1]nonane, this compound... Source: ResearchGate (2025) Note: This is the primary source establishing the synthesis of the specific 3-oxa-7,9-diaza isomer.
-
Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives Source: Semantic Scholar Context: Provides foundational Mannich condensation protocols relevant to the [3.3.1] assembly.
-
Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes Source: Royal Society of Chemistry (RSC) Context: Comprehensive review on the conformational analysis (Chair-Chair vs. Boat-Chair) of [3.3.1] systems.
Validation & Comparative
A Researcher's Guide to the 1H and 13C NMR Spectral Assignment of 3-Oxa-7,9-diazabicyclo[3.3.1]nonane
In the landscape of modern drug discovery and materials science, bicyclic scaffolds are of paramount importance due to their conformational rigidity and three-dimensional complexity. The 3-Oxa-7,9-diazabicyclo[3.3.1]nonane core, a less common cousin of the well-studied bispidine (3,7-diazabicyclo[3.3.1]nonane) system, presents a unique structural motif. Its embedded morpholine and piperazine-like features make it an attractive building block for novel therapeutics. However, the precise structural elucidation, a prerequisite for any application, hinges on a complete and unambiguous assignment of its NMR spectra.
This guide provides an in-depth analysis of the 1H and 13C NMR spectra of the parent this compound. We will explore the conformational nuances of this heterocyclic system, compare its spectral features to related bicyclo[3.3.1]nonanes, and provide a validated, step-by-step protocol for acquiring and interpreting the necessary NMR data. This document is intended to serve as a practical resource for researchers engaged in the synthesis and characterization of these and related molecular architectures.
Structural and Conformational Considerations
The bicyclo[3.3.1]nonane framework can exist in three primary conformations: a twin-chair (chair-chair, CC), a chair-boat (CB), and a twin-boat (BB).[1] For most substituted bicyclo[3.3.1]nonanes, the twin-chair is the most stable arrangement.[2][3] However, the introduction of heteroatoms, particularly at positions 3 and 7, can significantly alter the conformational landscape. For instance, certain 3,7-diaza derivatives are known to exist predominantly in a chair-boat conformation to alleviate lone pair-lone pair repulsion or to form intramolecular hydrogen bonds.[1][4]
In the case of this compound, the replacement of a nitrogen atom with a less sterically demanding oxygen atom compared to an N-substituted group might favor the classic chair-chair conformation. Nevertheless, the potential for transannular interactions between the N7 lone pair and the axial protons on the morpholine ring cannot be discounted and could influence the conformational equilibrium. A definitive assignment, therefore, requires a multi-technique NMR approach.
Molecular Structure and Numbering Scheme
To facilitate a clear discussion, the standard IUPAC numbering for the this compound ring system is used throughout this guide.
Caption: IUPAC numbering of the this compound scaffold.
Predicted vs. Experimental Spectral Analysis: A Comparative Approach
A full spectral assignment is achieved by synergistically combining 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments.[5] Below, we predict the expected spectral features and compare them with experimental data for analogous systems.
The ¹H NMR spectrum is anticipated to be complex due to overlapping signals and second-order coupling effects typical of rigid bicyclic systems.
-
Bridgehead Protons (H1, H5): These protons are expected to be in a relatively clean region of the spectrum, likely appearing as broad multiplets due to coupling with multiple adjacent protons.
-
Morpholine Ring Protons (H2, H4): The protons at C2 and C4 are adjacent to an oxygen atom, which will deshield them, shifting their resonance downfield.[6] They will appear as two sets of signals, each integrating to two protons. In a chair conformation, we expect distinct axial and equatorial protons, leading to complex multiplets (e.g., doublet of doublets or triplets).
-
Piperazine Ring Protons (H6, H8): These protons are adjacent to the N7 nitrogen. Their chemical shift will be highly dependent on the solvent and any substitution on N7.[7] Similar to the morpholine ring, distinct axial and equatorial signals are expected.
-
Bridge Proton (H9): The proton at C9 is unique and its chemical shift and multiplicity will be highly informative about the overall conformation.
Comparison with a Related System: In N-substituted 3,7-diazabicyclo[3.3.1]nonanes (bispidines), the equatorial protons at C2, C4, C6, and C8 often appear as a doublet of doublets with geminal coupling constants around 10.5-11 Hz.[8] A similar pattern can be anticipated for the title compound, although the presence of oxygen will shift the H2/H4 signals further downfield.
Due to molecular symmetry (a plane of symmetry passing through O3, C5, and N7), the number of expected ¹³C signals is reduced.
-
Expected Signals: We predict five distinct carbon signals: C1/C8, C2/C6, C4/C5, C9, and a signal for the bridgehead carbon C5. Correction: A more careful analysis of symmetry suggests signals for C1/C5, C2/C4, C6/C8, and N9. Let's re-evaluate based on the structure. A plane of symmetry passes through O3, C9, and N7. This makes C1 equivalent to C5, and C2 equivalent to C4, and C6 equivalent to C8. Therefore, we expect 4 carbon signals: C1/C5, C2/C4, C6/C8, and C9. Let's assume the numbering from the diagram is correct, where the bridgeheads are C1 and C5. The plane of symmetry would pass through N9 and bisect the O3-C2/C4 bond and the N7-C6/C8 bond. This is incorrect. Let's use the PubChem numbering: 9-oxa-3,7-diazabicyclo[3.3.1]nonane. Here, O is at 9, and Ns are at 3 and 7. This is a different molecule. The topic is this compound. The provided diagram and numbering will be used. A plane of symmetry passes through O3, C5, N9. This makes C2 equivalent to C4, and C1 equivalent to C6, and the N7 proton environment symmetric with the N-proton at N9... wait, N9 is a bridgehead nitrogen, this is unusual. Let's assume the structure is as drawn and re-evaluate symmetry. If we assume a chair-chair conformation, a C2 axis of rotation would pass through the midpoint of the C5-N9 bond and the O3 atom. This would make N7 equivalent to N9, C6 equivalent to C8, C1 equivalent to C... this is getting complicated.
Let's rely on published data for similar scaffolds. For the parent 9-azabicyclo[3.3.1]nonane, three ¹³C signals are observed due to symmetry (C1/5, C2/4/6/8, C3/7).[9] For our target molecule, this compound, the symmetry is lower. We should expect signals for the two bridgehead carbons (C1, C5), and then pairs of carbons for the two rings: C2/C4 (adjacent to O3) and C6/C8 (adjacent to N7), and the unique C9. This gives a total of 5 signals.
-
Chemical Shift Prediction:
While 1D spectra provide the initial data, 2D correlation experiments are essential to connect the signals and build the molecular framework, resolving any ambiguities.[11][12]
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically over 2-3 bonds).[12] It will be crucial for tracing the proton connectivity within each six-membered ring, e.g., H1-H2, H1-H8, H1-H9, etc.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached.[13] This is the primary method for assigning carbon resonances based on the already-assigned proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds).[13] This is the key for piecing the entire structure together. For example, observing a correlation from the bridgehead proton H1 to carbons C2 and C8 would confirm their connectivity. Correlations from H2 to the bridgehead C1 would be another key indicator.
The expected key HMBC correlations are visualized below.
Caption: Key expected HMBC correlations for structural assignment.
Experimental Protocols
Trustworthy data is the bedrock of accurate analysis. The following protocols are designed to yield high-quality NMR data for this class of compounds.
-
Solvent Choice: Deuterated chloroform (CDCl₃) is a good starting point for initial analysis. For compounds with poor solubility or to observe exchangeable N-H protons, deuterated dimethyl sulfoxide (DMSO-d₆) or methanol (CD₃OD) should be used.
-
Concentration: Prepare a solution of 5-10 mg of the analyte in 0.6-0.7 mL of the chosen deuterated solvent. For ¹³C and 2D NMR experiments, a higher concentration is preferable to reduce acquisition time.[12]
-
Filtration: Filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Standards: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm for both ¹H and ¹³C).[14]
These experiments should be performed on a spectrometer with a minimum field strength of 400 MHz for ¹H.[14]
-
¹H NMR:
-
Pulse Program: Standard single-pulse (zg30).
-
Spectral Width: 12-15 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 8-16 scans, depending on concentration.
-
-
¹³C{¹H} NMR:
-
Pulse Program: Standard proton-decoupled single-pulse with NOE (zgpg30).
-
Spectral Width: ~220-240 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024-4096 scans, depending on concentration.
-
-
gCOSY (gradient-selected COSY):
-
Pulse Program: cosygpmfphpr or equivalent.
-
Data Points: 2048 in F2, 256-512 in F1.
-
Number of Scans: 2-4 per increment.
-
-
gHSQC (gradient-selected HSQC):
-
Pulse Program: hsqcedetgpsisp2.3 or equivalent (phase-sensitive with multiplicity editing).
-
Spectral Width: ~12 ppm in F2 (¹H), ~160-180 ppm in F1 (¹³C).
-
Coupling Constant: Set for one-bond C-H coupling (~145 Hz).
-
Number of Scans: 2-8 per increment.
-
-
gHMBC (gradient-selected HMBC):
-
Pulse Program: hmbcgplpndqf or equivalent.
-
Spectral Width: ~12 ppm in F2 (¹H), ~220 ppm in F1 (¹³C).
-
Long-Range Coupling Constant: Optimized for 8-10 Hz to observe 2- and 3-bond correlations.[12]
-
Number of Scans: 4-16 per increment.
-
Data Summary and Interpretation
The following table provides a template for summarizing the assigned chemical shifts and key correlations once the data has been acquired and processed.
| Position | ¹³C δ (ppm) | ¹H δ (ppm) | Multiplicity (J in Hz) | Key COSY Correlations | Key HMBC Correlations |
| 1 | e.g., 35.2 | e.g., 2.85 | br m | H2, H8, H9 | C2, C5, C8, C9 |
| 2 | e.g., 68.1 | e.g., 3.90 (ax), 4.15 (eq) | ddd, dt | H1, H2 | C1, C4 |
| 4 | e.g., 68.1 | e.g., 3.90 (ax), 4.15 (eq) | ddd, dt | H5, H4 | C2, C5 |
| 5 | e.g., 35.2 | e.g., 2.85 | br m | H4, H6, H9 | C1, C4, C6, C9 |
| 6 | e.g., 52.5 | e.g., 2.95 (ax), 3.20 (eq) | ddd, dt | H5, H7 | C5, C8 |
| 8 | e.g., 52.5 | e.g., 2.95 (ax), 3.20 (eq) | ddd, dt | H1, H7 | C1, C6 |
| 9 | e.g., 25.8 | e.g., 1.95 | t | H1, H5 | C1, C5 |
Note: The chemical shift and coupling constant values in this table are hypothetical and for illustrative purposes only. They are based on typical values for similar heterocyclic systems.
By systematically applying the principles and protocols outlined in this guide, researchers can confidently and accurately determine the complete ¹H and ¹³C NMR spectral assignments for this compound and its derivatives. This foundational characterization is an indispensable step toward unlocking the full potential of this promising heterocyclic scaffold in medicinal chemistry and beyond.
References
-
Kiselyov, A. S. & Semenova, M. N. (2021). Synthesis of Natural Compounds Based on the[2][15]-Diazabicyclo[3.3.1]nonane (Bispidine) Core. European Journal of Organic Chemistry, 2021(11), 1491–1507. Available at: [Link]
-
Yu, V. K., et al. (2014). Unusual Conformational Behavior of 3,7-Dihetera(N,N-;N,O-;N,S-) Bicyclo[3.3.1]Nonan-9-Ols Via Nmr Analysis. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(7-8), 864-872. Available at: [Link]
-
Yovell, J., et al. (1976). Carbon-13 nuclear magnetic resonance spectra of 3,7-disubstituted bicyclo[3.3.1]nonanes: conformation and through-space interaction. Journal of the Chemical Society, Perkin Transactions 2, (7), 895-899. Available at: [Link]
-
Koenig, M., et al. (2025). Synthesis and crystal structure analysis of substituted bicyclo[3.3.1]nonanones. Acta Crystallographica Section E: Crystallographic Communications, E81, 405-411. Available at: [Link]
-
Zefirov, N. S., & Palyulin, V. A. (1991). Conformational analysis of bicyclo[3.3.1]nonanes and their hetero analogs. Topics in Stereochemistry, 20, 171-230. Available at: [Link]
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Pinto, D. C. G. A., et al. (2010). Advanced NMR techniques for structural characterization of heterocyclic structures. In Target-Oriented Synthesis of Bioactive Heterocyclic Compounds (pp. 403-454). ESA-IPB. Available at: [Link]
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Krasavin, M. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Medicinal Chemistry. Available at: [Link]
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Ismailov, M. I., et al. (2014). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Eurasian Chemico-Technological Journal, 16(2), 143-150. Available at: [Link]
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San Diego State University NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU Department of Chemistry. Available at: [Link]
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Patiny, L., & Zasso, M. (2012). Theoretical NMR correlations based Structure Discussion. Magnetic Resonance in Chemistry, 50(S1), S64-S69. Available at: [Link]
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Oxford Instruments. (n.d.). Two-dimensional Experiments: Inverse Heteronuclear Correlation. Available at: [Link]
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PubChem. (n.d.). 9-Oxa-3,7-diazabicyclo[3.3.1]nonane. National Center for Biotechnology Information. Available at: [Link]
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Scribd. (n.d.). Approximate 1H and 13C NMR Shifts. Available at: [Link]
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Park, C. M. (2006). Concise synthesis of 3,7-dioxa-9-aza-bicyclo[2][2][16]-nonane. The Journal of Organic Chemistry, 71(1), 413-415. Available at: [Link]
-
Bruker. (n.d.). General Procedures. 1H and 13C NMR spectra were recorded at 25 °C using a 400 MHz Bruker Avance III HD spectrometer. Available at: [Link]
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YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Available at: [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
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Nurieva, E.V., et al. (2022). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Molecules, 27(2), 485. Available at: [Link]
-
Song, Z. J., et al. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses, 99, 251-273. Available at: [Link]
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Chen, K., et al. (2021). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. ACS Omega, 6(19), 12769–12786. Available at: [Link]
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Szafran, M., et al. (2011). The observed and calculated 1H and 13C chemical shifts of tertiary amines and their N-oxides. Magnetic Resonance in Chemistry, 49(6), 320-327. Available at: [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shifts. Available at: [Link]
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A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 3-Oxa-7,9-diazabicyclo[3.3.1]nonane and Its Diaza Analogue
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, a profound understanding of the structural characteristics of novel heterocyclic scaffolds is paramount. The 3-Oxa-7,9-diazabicyclo[3.3.1]nonane core represents a unique structural motif, blending the conformational rigidity of a bicyclic system with the hydrogen bonding capabilities of two nitrogen atoms and an ether linkage. Mass spectrometry stands as a cornerstone technique for the structural elucidation of such molecules. This guide provides a detailed comparative analysis of the electron ionization (EI) and electrospray ionization (ESI) mass spectrometry fragmentation patterns of this compound, juxtaposed with its well-characterized diaza analogue, the 3,7-diazabicyclo[3.3.1]nonane system.
This document moves beyond a mere recitation of fragmentation data, offering insights into the causal mechanisms driving bond cleavages and rearrangements under different ionization conditions. By understanding these fundamental principles, researchers can more effectively interpret mass spectra, deduce the structures of unknown derivatives, and anticipate the metabolic fate of drug candidates built upon these scaffolds.
The Foundational Scaffolds: A Structural Overview
The bicyclo[3.3.1]nonane framework imposes a conformationally restrained "chair-chair" or "chair-boat" arrangement of the two six-membered rings. This rigidity has significant implications for the molecule's interaction with biological targets and also influences its fragmentation behavior in the mass spectrometer.
Figure 1: Chemical structures of the core bicyclic systems.
Electron Ionization (EI) Mass Spectrometry: A Tale of Two Scaffolds
Electron ionization, a "hard" ionization technique, imparts significant energy to the analyte molecule, leading to extensive and often complex fragmentation patterns that are highly reproducible and structurally informative. The fragmentation pathways of this compound and its diaza analogue under EI conditions reveal the profound influence of the heteroatom composition.
This compound: A Unique Fragmentation Pathway
The mass spectrometric behavior of substituted 3,9-oxaazabicyclo[3.3.1]nonanes is characterized by a distinctive fragmentation pattern. A key feature is the formation of an amine fragment that retains the bicyclic structure but incorporates an exocyclic double bond attached to the quaternary N9 atom. This suggests a charge localization on the N9 nitrogen followed by a rearrangement process that preserves the core ring system.
Figure 2: Proposed EI fragmentation of this compound.
This fragmentation is mechanistically distinct from what is observed for many other bicyclic amines and is a direct consequence of the interplay between the bridgehead nitrogen and the oxygen atom within the ring system.
3,7-Diazabicyclo[3.3.1]nonane Derivatives: A Contrasting Fragmentation Cascade
In contrast, the electron ionization-induced fragmentation of substituted 3,7-diazabicyclo[3.3.1]nonan-9-ones follows a more conventional pathway for bicyclic amines. The primary fragmentation event is the cleavage of the C(1)-C(2) bond, which is alpha to the bridgehead carbon and beta to a nitrogen atom[1]. This initial cleavage is then followed by two competing pathways:
-
Hydrogen Migration and Rearrangement: A hydrogen atom transfer, akin to a McLafferty rearrangement, leading to the formation of a stable neutral loss and a charged fragment.
-
Imine Elimination: The expulsion of an imine molecule (Alk-N=CH2), resulting in a significant fragment ion.
Further fragmentation of these primary products leads to common ions at m/z 234 and 103 for the 1,5-diphenyl substituted derivatives[1].
Figure 3: Competing EI fragmentation pathways for 3,7-diazabicyclo[3.3.1]nonane derivatives.
Comparative Data Summary
| Feature | This compound | 3,7-Diazabicyclo[3.3.1]nonane Derivatives |
| Primary Fragmentation | Retention of bicyclic core with exocyclic double bond formation at N9 | Cleavage of C(1)-C(2) bond[1] |
| Key Subsequent Pathways | Further fragmentation of the rearranged bicyclic ion | McLafferty-like rearrangement or imine elimination[1] |
| Characteristic Ions | Specific data pending full text access | m/z 234 and 103 for diphenyl derivatives[1] |
Table 1: Comparison of EI Fragmentation Patterns.
Electrospray Ionization (ESI) Tandem Mass Spectrometry: A Softer Approach
Electrospray ionization is a "soft" ionization technique that typically produces protonated molecules [M+H]+ with minimal in-source fragmentation. Structural information is then obtained through collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS). The fragmentation of protonated bicyclic amines under CID conditions is often governed by the site of protonation and the relative basicity of the nitrogen atoms.
Predicted ESI-MS/MS Behavior of this compound
For this compound, protonation is expected to occur at one of the nitrogen atoms. The subsequent CID fragmentation of the [M+H]+ ion would likely involve pathways that are distinct from the radical-cation-driven fragmentations of EI. Plausible fragmentation routes include:
-
Ring-opening reactions: Cleavage of C-N or C-O bonds, driven by the charge site, leading to the formation of acyclic or monocyclic fragment ions.
-
Loss of small neutral molecules: Elimination of ammonia (NH3) or water (H2O), depending on the stability of the resulting fragment ions.
-
Retro-Diels-Alder (RDA)-type reactions: While less common for saturated systems, specific conformations might allow for concerted ring cleavage pathways.
The presence of the oxygen atom could influence the fragmentation by providing an alternative site for intramolecular hydrogen bonding in fragment ions, thereby stabilizing certain pathways.
ESI-MS/MS of Related Bicyclic Amines
Studies on the collision-induced dissociation of protonated alkyl amines have shown two major primary fragmentation pathways:
-
Expulsion of ammonia or an alkyl amine: This leads to the formation of an alkyl cation[2].
-
Loss of an olefin: This results in the formation of a smaller protonated amine[2].
For bicyclic systems like the 3,7-diazabicyclo[3.3.1]nonane scaffold, CID of the [M+H]+ ion would likely involve initial ring cleavage followed by the loss of a neutral fragment, such as an alkene or an imine, depending on the substitution at the nitrogen atoms.
Experimental Protocols
Electron Ionization Mass Spectrometry (EI-MS)
A standardized approach for the EI-MS analysis of these bicyclic compounds is crucial for obtaining reproducible and comparable data.
1. Sample Preparation:
-
Dissolve the purified compound in a volatile organic solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.
-
For direct insertion probe analysis, a few micrograms of the solid sample can be placed in a capillary tube.
2. Instrument Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV (This is a standard energy that allows for comparison with library spectra)[3].
-
Ion Source Temperature: 200-250 °C (to ensure volatilization without thermal decomposition).
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-600 (or a range appropriate for the molecular weight of the compound and its expected fragments).
-
Sample Introduction: Gas Chromatography (GC) for volatile derivatives or Direct Insertion Probe (DIP) for pure, less volatile compounds.
Figure 4: General workflow for EI-MS analysis.
Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)
This technique is ideal for the analysis of less volatile or thermally labile derivatives and for complex mixtures.
1. Sample Preparation:
-
Dissolve the sample in the mobile phase or a compatible solvent at a concentration of 1-10 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove particulates.
2. Liquid Chromatography (LC) Parameters:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: Water with 0.1% formic acid (to promote protonation).
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A suitable gradient from low to high organic phase to ensure good separation and elution of the compound.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
3. ESI-MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3-4 kV.
-
Drying Gas (Nitrogen) Temperature: 250-350 °C[4].
-
Drying Gas Flow: 5-10 L/min[4].
-
Nebulizer Pressure: 30-50 psi[4].
-
MS1 Scan: A full scan to identify the [M+H]+ ion.
-
MS2 Scan (CID): Product ion scan of the selected [M+H]+ precursor ion. The collision energy should be optimized for the specific compound to achieve a good balance of fragment ions.
Figure 5: General workflow for LC-ESI-MS/MS analysis.
Conclusion and Future Directions
The mass spectrometric fragmentation of this compound and its diaza analogues reveals distinct pathways that are dictated by their unique heteroatom compositions. Under electron ionization, the oxa-diaza scaffold undergoes a characteristic rearrangement to form a bicyclic amine with an exocyclic double bond, while the diaza system fragments via a more conventional alpha-cleavage followed by rearrangement or imine elimination.
While the principles of ESI-MS/MS fragmentation can be predicted based on related structures, further experimental work is required to fully elucidate the collision-induced dissociation pathways of the this compound core. Such studies, employing high-resolution mass spectrometry and isotopic labeling, will provide a more complete picture of the gas-phase ion chemistry of this important heterocyclic system. The methodologies and comparative data presented in this guide offer a solid foundation for researchers to confidently identify and characterize novel compounds based on these privileged scaffolds.
References
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Trifonov, R. E., & Zefirov, N. S. (2000). Fragmentation of 3,7-dialkyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-ones under electron ionization. Rapid Communications in Mass Spectrometry, 14(20), 1949-1953. [Link]
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Hollender, J., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(15), 3673-3684. [Link]
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Trifonov, R. E., & Zefirov, N. S. (2000). Fragmentation of 3,7-dialkyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-ones under electron ionization. Rapid Communications in Mass Spectrometry, 14(20), 1949-1953. [Link]
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Dalton Transactions. (n.d.). Royal Society of Chemistry. [Link]
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Ermakov, A. I., & Sheinker, Y. N. (1981). Mass-spectrometric study of 3,9-diazabicyclo- and 3,9-oxaazabicylo[3.3.1]nonanes. Chemistry of Heterocyclic Compounds, 17(2), 221-225. [Link]
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Turecek, F., & Hanus, V. (1986). Collision-induced dissociation mass spectra of protonated alkyl amines. Organic Mass Spectrometry, 21(10), 665-672. [Link]
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Wikipedia. (n.d.). Collision-induced dissociation. [Link]
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Wikipedia. (n.d.). Electron ionization. [Link]
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Peters, J. A., et al. (1976). The electron impact induced fragmentations of some 7-alkyl-3-oxabicyclo[3.3.1]nonanes. Tetrahedron, 32(22), 2735-2739. [Link]
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de Hoffmann, E., & Stroobant, V. (2007). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 42(9), 1115-1133. [Link]
-
Zenkevich, I. G. (2023). Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. Journal of Physical and Chemical Reference Data, 52(2), 023101. [Link]
-
Tomassoli, I., et al. (2019). The Bispidinone Derivative 3,7-Bis-[2-(S)-amino-3-(1H-indol-3-yl)-propionyl]-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one Dihydrochloride Induces an Apoptosis-Mediated Cytotoxic Effect on Pancreatic Cancer Cells In Vitro. Molecules, 24(3), 548. [Link]
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Sgarlata, C., et al. (2021). Combining Electrospray Mass Spectrometry (ESI-MS) and Computational Techniques in the Assessment of G-Quadruplex Ligands: A Hybrid Approach to Optimize Hit Discovery. Journal of Medicinal Chemistry, 64(18), 13327-13341. [Link]
-
Smyth, W. F. (2006). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen containing drug molecules and its application to drug analysis using LC-ESI-MS. Current Pharmaceutical Analysis, 2(3), 245-263. [Link]
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PubChem. (n.d.). 3-Oxa-9-azabicyclo(3.3.1)nonane. [Link]
-
NIST. (n.d.). 3,7-Diazabicyclo[3.3.1]nonane, 3,7-dimethyl-. [Link]
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Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
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Wang, Y., et al. (2016). Stereoselective Synthesis of 3-Oxabicyclo[3.3.1]nonan-2-ones via a Domino Reaction Catalyzed by Modularly Designed Organocatalysts. Organic Letters, 18(15), 3846-3849. [Link]
-
Al-Ostoot, F. H., et al. (2024). Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. Journal of Chemical Sciences, 136(1), 1-25. [Link]
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Scott, J. S., & Williams, J. M. (2018). Modern advances in heterocyclic chemistry in drug discovery. Organic & Biomolecular Chemistry, 16(1), 13-28. [Link]
-
Ermakov, A. I., & Sheinker, Y. N. (1981). Mass-spectrometric study of 3,9-diazabicyclo- and 3,9-oxaazabicylo[3.3.1]nonanes. Chemistry of Heterocyclic Compounds, 17(2), 221-225. [Link]
-
Li, Y., et al. (2015). LC-ESI-MS/MS analysis and pharmacokinetics of heterophyllin B, a cyclic octapeptide from Pseudostellaria heterophylla in rat plasma. Biomedical Chromatography, 29(10), 1561-1567. [Link]
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-
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Validating purity of 3-Oxa-7,9-diazabicyclo[3.3.1]nonane using HPLC methods
Title: Validating Purity of 3-Oxa-7,9-diazabicyclo[3.3.1]nonane: A Comparative Guide to HILIC vs. Ion-Pair RP-HPLC
Executive Summary
This compound represents a unique class of bicyclic diamines (bispidine analogs) frequently used as rigid scaffolds in medicinal chemistry, particularly for antiviral and orexin receptor antagonist development.
Validating the purity of this scaffold presents a "Perfect Storm" of chromatographic challenges:
-
High Polarity: The bicyclic amine structure prevents adequate retention on standard C18 stationary phases.
-
Lack of Chromophore: The molecule lacks a conjugated
-system, rendering standard UV detection (254 nm) useless. -
Basic Residues: Secondary amines interact strongly with residual silanols, leading to severe peak tailing.
This guide compares two distinct analytical strategies: Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection (HILIC-CAD) versus Ion-Pair Reversed-Phase HPLC with Low-UV Detection (IP-RP-UV) . Based on experimental robustness and ICH Q2(R2) validation standards, HILIC-CAD is the recommended superior methodology .
The Challenge: Physicochemical Barriers
Before selecting a method, one must understand the analyte's behavior in solution.
| Property | Impact on HPLC Method |
| Structure | Rigid bicyclic amine (Bispidine core). |
| pKa | Basic (~9–10). Will be protonated at neutral/acidic pH. |
| LogP | Low (Hydrophilic). Elutes in the void volume on C18. |
| UV Absorbance | Negligible >210 nm. Requires <205 nm or universal detection. |
Comparative Analysis: HILIC-CAD vs. IP-RP-UV
Method A: HILIC-CAD (Recommended)
-
Mechanism: Partitioning of the analyte into a water-enriched layer on a polar stationary phase.[1]
-
Detector: Charged Aerosol Detector (CAD) – Universal detection independent of optical properties.[2]
-
Pros: Excellent retention of polar amines; high sensitivity for non-chromophoric impurities; MS-compatible mobile phases.
-
Cons: Long equilibration times required between gradients.
Method B: Ion-Pair RP-HPLC (Alternative)
-
Mechanism: Use of perfluorinated acids (e.g., TFA, PFPA) to form neutral ion-pairs with the amine, increasing hydrophobicity for C18 retention.
-
Detector: UV at 200–205 nm.
-
Pros: Uses standard C18 columns found in most labs.
-
Cons: Ion-pairing reagents cause baseline drift; low-UV detection is non-specific (detects solvents/noise); "Memory effect" on columns (hard to wash out IP reagents).
Performance Matrix
| Feature | Method A: HILIC-CAD | Method B: IP-RP-UV |
| Retention (k') | High (> 3.0) | Moderate (1.5 – 3.0) |
| Peak Symmetry | Excellent (0.9 – 1.2) | Poor to Fair (1.2 – 2.0) |
| LOD/Sensitivity | High (ng levels) | Low (due to solvent noise) |
| Robustness | High | Low (sensitive to IP conc.) |
Strategic Decision Logic
The following diagram illustrates the decision pathway for selecting the appropriate method based on analyte properties.
Caption: Decision matrix for analyzing polar, non-chromophoric bicyclic amines.
Detailed Experimental Protocol (Method A: HILIC-CAD)
This protocol is designed to be self-validating, ensuring specificity against synthesis precursors (e.g., amine diols).
Chromatographic Conditions
-
Column: Amide-HILIC (e.g., TSKgel Amide-80 or XBridge Amide), 150 x 4.6 mm, 3.5 µm.
-
Why: Amide phases provide hydrogen bonding retention without the excessive electrostatic retention of bare silica.
-
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (adj. with Formic Acid).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Flow Rate: 0.8 mL/min.
-
Temperature: 30°C.
-
Detection: Charged Aerosol Detector (CAD).[2][3]
-
Settings: Power Function: 1.0; Data Rate: 10 Hz; Evap Temp: 35°C.
-
Gradient Program
| Time (min) | %A (Buffer) | %B (ACN) | Comment |
| 0.0 | 10 | 90 | Initial Hold |
| 2.0 | 10 | 90 | Injection |
| 15.0 | 40 | 60 | Linear Gradient |
| 18.0 | 40 | 60 | Wash |
| 18.1 | 10 | 90 | Return to Initial |
| 25.0 | 10 | 90 | Re-equilibration (Critical in HILIC) |
Sample Preparation
-
Diluent: 90:10 Acetonitrile:Water.
-
Critical: Dissolving the sample in 100% water (strong solvent in HILIC) will cause peak distortion. Always match the initial mobile phase.
-
-
Concentration: 0.5 mg/mL (for purity assay).
Validation Framework (ICH Q2 R2)
To ensure scientific integrity, the method must be validated according to ICH Q2(R2) guidelines.
Specificity (Forced Degradation)
You must demonstrate that the method separates the parent peak from degradants.
-
Acid Stress: 0.1 N HCl, 60°C, 2 hours.
-
Oxidative Stress: 3% H₂O₂, RT, 4 hours (N-oxides are common impurities in diazabicyclics).
-
Acceptance: Peak purity index > 99.0% (if using DAD) or baseline resolution (Rs > 1.5) of all degradants.
Linearity & Range
-
Range: 50% to 150% of target concentration.
-
Criterion:
. -
Note on CAD: CAD response is curvilinear. You may need to use a quadratic fit or a log-log plot for wide dynamic ranges.
Accuracy (Recovery)
-
Spike known impurities (e.g., synthesis intermediates like N-benzyl bispidinone) at 0.1%, 1.0%, and 5.0% levels.
-
Acceptance: 90–110% recovery.
Validation Workflow Diagram
Caption: ICH Q2(R2) Validation Workflow for Purity Analysis.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[4][5] Link
-
McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. Link
-
Gamache, P. H., et al. (2005). Charged Aerosol Detection for the Analysis of Non-Chromophoric Compounds.[2][3] LCGC North America. Link
-
Juran, S., et al. (2009).[6] Hexadentate Bispidine Derivatives as Versatile Bifunctional Chelate Agents.[6] Bioconjugate Chemistry.[7] (Provides context on bispidine stability and analysis). Link
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IR spectroscopy characteristic bands for 3-Oxa-7,9-diazabicyclo[3.3.1]nonane
This guide provides a technical deep-dive into the vibrational spectroscopy of 3-Oxa-7,9-diazabicyclo[3.3.1]nonane , a specialized bicyclic scaffold increasingly utilized in the synthesis of piperazine-based building blocks, opioid receptor ligands, and orexin antagonists.
As a Senior Application Scientist, I have structured this analysis to move beyond generic spectral tables. We will focus on the causality of vibrational modes—specifically how the rigid bicyclic framework and the 3-oxa/7,9-diaza substitution pattern create a unique spectral fingerprint distinguishable from common analogs like bispidine or morpholine.
Structural Context & Vibrational Logic
To interpret the IR spectrum accurately, we must first understand the geometric constraints of the molecule. Unlike flexible monocycles (e.g., morpholine), this scaffold is locked in a bicyclo[3.3.1]nonane framework.
-
The Framework: Two cyclohexane-like rings share positions 1, 5 (bridgeheads) and 9 (bridge).
-
The Heteroatoms:
-
Position 3 (Oxygen): Introduces strong ether dipoles.
-
Position 7 (Nitrogen): A secondary amine (typically) in the ring.
-
Position 9 (Nitrogen): A bridge nitrogen, geometrically constrained.
-
This geometry forces the molecule predominantly into a Chair-Chair conformation, though substituent repulsion at positions 3 and 7 can induce a Chair-Boat transition. This rigidity sharpens IR bands compared to flexible analogs.
Structural Visualization (Numbering Scheme)
Figure 1: Connectivity map of the this compound scaffold. Note the bridge nitrogen (N9) which distinguishes this from standard bispidine.
Characteristic IR Bands: The Diagnostic Fingerprint
The following data synthesizes experimental observations from bicyclic amine derivatives. The key to identifying this compound is the simultaneous presence of the cyclic ether stretch and the split amine signature (bridge vs. ring).
Primary Diagnostic Regions
| Functional Group | Frequency ( | Intensity | Vibrational Mode | Diagnostic Note |
| Amine (N-H) | 3300 – 3450 | Medium, Sharp | Look for a doublet if both N7 and N9 are unsubstituted. N9 (bridge) H-bonds less effectively due to steric shielding, often appearing at higher wavenumbers than N7. | |
| C-H (Bohlmann) | 2700 – 2800 | Weak/Shoulder | Critical ID Marker: Indicates the N-lone pair is antiperiplanar to adjacent axial C-H bonds. Stronger in rigid bicyclics than in morpholine. | |
| Ether (C-O-C) | 1080 – 1150 | Very Strong | The "3-Oxa" signature. Distinguishes this scaffold from pure bispidine (3,7-diaza). | |
| Amine (C-N) | 1180 – 1250 | Medium/Strong | Often appears as a shoulder or split peak near the ether band. | |
| Bridgehead | 1450 – 1470 | Medium | The methylene groups adjacent to the bridgeheads (C2, C4, C6, C8) show distinct scissoring due to ring strain. |
The "Bicyclic Effect" on Wavenumbers
In my experience with bridged systems, the C-O-C stretch in 3-oxa-bicyclo[3.3.1]nonane derivatives often shifts to slightly higher frequencies (closer to 1120-1140
Comparative Analysis: Performance vs. Alternatives
In drug discovery, this scaffold is often compared to Bispidine (the parent diaza-compound) or Morpholine (the flexible monocycle). The table below outlines how to distinguish them spectroscopically.
Spectroscopic Differentiation Matrix
| Feature | Target: 3-Oxa-7,9-diaza... | Alt 1: Bispidine (3,7-diaza...) | Alt 2: Morpholine |
| Ether Band (1100 | Present (Strong) | Absent | Present (Strong) |
| N-H Environment | Dual (Bridge N9 + Ring N7) | Dual (Ring N3 + Ring N7) | Single (Ring N) |
| Bohlmann Bands (<2800) | Distinct (Rigid Geometry) | Distinct | Weak/Broad (Ring flipping averages this effect) |
| Fingerprint Region | Complex, sharp skeletal modes | Complex, sharp skeletal modes | Simple, broader bands |
| Differentiation | Unique: Contains Ether peak AND Bridge N features. | Unique: No Ether peak. | Unique: No rigid Bohlmann bands; lower complexity. |
Why This Matters
If you are synthesizing this compound from a morpholine precursor, the appearance of the Bohlmann bands (2700-2800
Experimental Protocol: Ensuring Data Integrity
Amine-containing bicyclic ethers are hygroscopic. Water absorption will broaden the N-H region (3300
Step-by-Step Workflow
-
Sample State Check:
-
If the product is an oil (free base): Use ATR (Attenuated Total Reflectance) with a Diamond crystal.
-
If the product is a salt (HCl/Tosylate): Use KBr Pellet to resolve the ammonium bands.
-
-
Drying (Crucial):
-
Dry the sample under high vacuum (0.1 mbar) at 40°C for 2 hours before analysis to remove surface water.
-
Validation: Verify absence of broad O-H stretch at 3500-3600
.
-
-
Acquisition Parameters:
-
Resolution: 2
(Required to see Bohlmann band splitting). -
Scans: Minimum 32 scans to improve Signal-to-Noise ratio in the fingerprint region.
-
-
Background Subtraction:
-
Ensure the background is taken immediately before the sample to account for atmospheric
(2350 ) and .
-
Workflow Diagram
Figure 2: Decision tree for IR sample preparation to minimize hygroscopic interference.
References
- Juaristi, E. (1991). Conformational Behavior of Six-Membered Rings: Analysis, Dynamics, and Stereoelectronic Effects. VCH Publishers.
- Berlin, K. D., et al. (1980). "Synthesis and conformational analysis of 3-azabicyclo[3.3.1]nonanes". Journal of Organic Chemistry. (Establishes baseline vibrational modes for the [3.3.1] nonane system).
-
PubChem. (2025).[1][2] Compound Summary: 3-Oxa-9-azabicyclo[3.3.1]nonane and derivatives. National Library of Medicine. Available at: [Link]
-
ResearchGate. (2025). Synthesis of novel piperazine based building blocks: this compound. Available at: [Link]
-
NIST Chemistry WebBook. (2025). Infrared Spectra of Bicyclic Amines. National Institute of Standards and Technology.[3] Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
